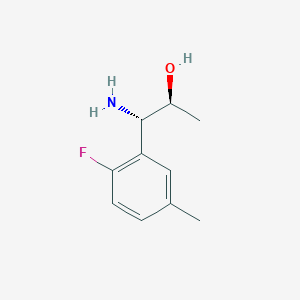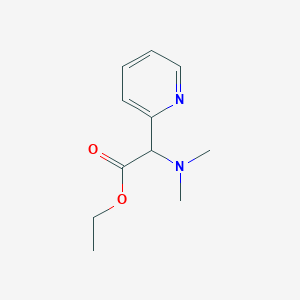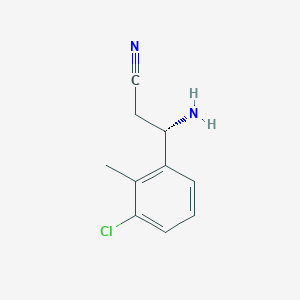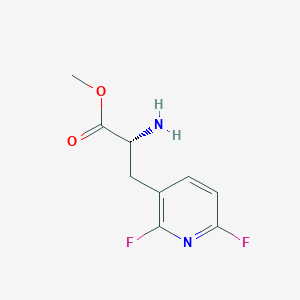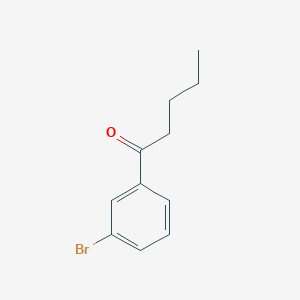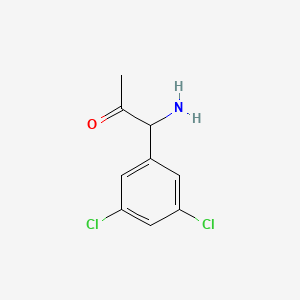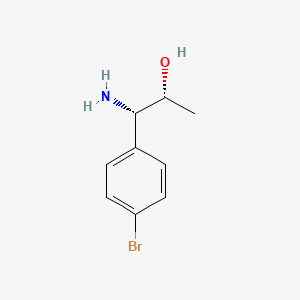
(1S,2R)-1-Amino-1-(4-bromophenyl)propan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R)-1-Amino-1-(4-bromophenyl)propan-2-OL: is a chiral compound with a specific stereochemistry It contains an amino group, a bromophenyl group, and a hydroxyl group attached to a propane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (1S,2R)-1-Amino-1-(4-bromophenyl)propan-2-OL typically begins with commercially available starting materials such as 4-bromobenzaldehyde and a suitable chiral amine.
Reaction Steps:
Industrial Production Methods:
- Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of chiral catalysts may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl group in (1S,2R)-1-Amino-1-(4-bromophenyl)propan-2-OL can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can undergo reduction reactions to modify the bromophenyl group or the amino group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Nucleophiles such as sodium azide or thiolates can be used for substitution reactions.
Major Products:
- Oxidation of the hydroxyl group yields ketones or aldehydes.
- Reduction can lead to dehalogenation or amine modifications.
- Substitution reactions produce various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- (1S,2R)-1-Amino-1-(4-bromophenyl)propan-2-OL is used as a building block in the synthesis of more complex organic molecules.
- It serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology:
- The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
- It may be used in the development of chiral drugs and pharmaceuticals.
Medicine:
- Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.
Industry:
- The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Mecanismo De Acción
Molecular Targets and Pathways:
- The exact mechanism of action of (1S,2R)-1-Amino-1-(4-bromophenyl)propan-2-OL depends on its specific application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity.
- The compound’s chiral nature allows it to selectively bind to biological targets, influencing biochemical pathways and physiological responses.
Comparación Con Compuestos Similares
(1R,2S)-1-Amino-1-(4-bromophenyl)propan-2-OL: The enantiomer of the compound with opposite stereochemistry.
(1S,2R)-1-Amino-1-(4-chlorophenyl)propan-2-OL: A similar compound with a chlorine atom instead of bromine.
(1S,2R)-1-Amino-1-(4-fluorophenyl)propan-2-OL: A similar compound with a fluorine atom instead of bromine.
Uniqueness:
- The presence of the bromine atom in (1S,2R)-1-Amino-1-(4-bromophenyl)propan-2-OL imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets.
- Its specific stereochemistry allows for selective interactions in chiral environments, making it valuable in asymmetric synthesis and chiral drug development.
Propiedades
Fórmula molecular |
C9H12BrNO |
|---|---|
Peso molecular |
230.10 g/mol |
Nombre IUPAC |
(1S,2R)-1-amino-1-(4-bromophenyl)propan-2-ol |
InChI |
InChI=1S/C9H12BrNO/c1-6(12)9(11)7-2-4-8(10)5-3-7/h2-6,9,12H,11H2,1H3/t6-,9-/m1/s1 |
Clave InChI |
RTRKBXOMILNDHA-HZGVNTEJSA-N |
SMILES isomérico |
C[C@H]([C@H](C1=CC=C(C=C1)Br)N)O |
SMILES canónico |
CC(C(C1=CC=C(C=C1)Br)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13047240.png)
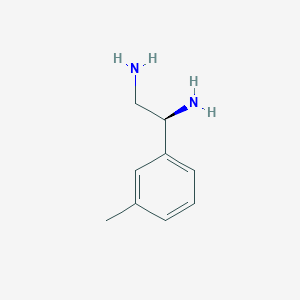
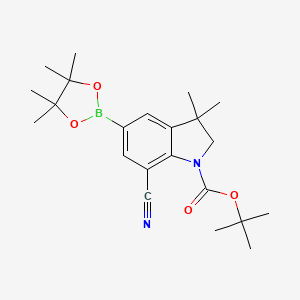
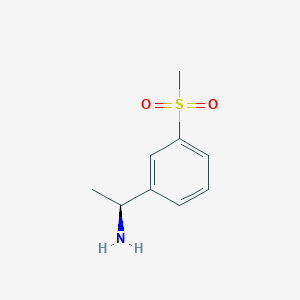

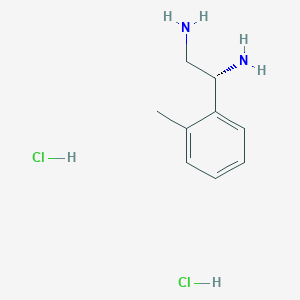
![3-(2,5-Dichloropyridin-4-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine](/img/structure/B13047265.png)
